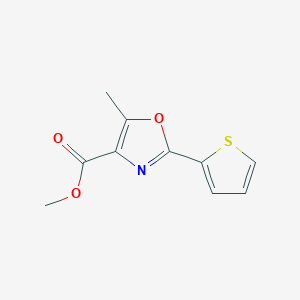

Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

Description

BenchChem offers high-quality Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9NO3S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

methyl 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)11-9(14-6)7-4-3-5-15-7/h3-5H,1-2H3 |

InChI Key |

OQRVHMKMEGOTQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CS2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

Topic: Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate Chemical Structure Content Type: Technical Monograph Audience: Medicinal Chemists, Synthetic Organic Chemists

Executive Summary & Chemical Identity

Methyl 5-methyl-2-(2-thienyl)oxazole-4-carboxylate is a specialized heterocyclic building block belonging to the 2,4,5-trisubstituted oxazole family. Distinguished by the conjugation between the electron-rich thiophene ring and the oxazole core, this molecule serves as a critical intermediate in the synthesis of bioactive pharmacophores and optoelectronic materials. Its structural versatility allows for selective derivatization at the ester (C4) and the thiophene ring, making it a valuable scaffold in drug discovery campaigns targeting anti-inflammatory and antimicrobial pathways.

Key Identifiers

| Property | Detail |

| IUPAC Name | Methyl 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| Core Scaffold | 1,3-Oxazole |

| Key Substituents | 2-(2-Thienyl), 4-Carbomethoxy, 5-Methyl |

| Predicted LogP | ~2.3 (Lipophilic) |

Structural Analysis & Electronic Properties

The molecule features a 1,3-oxazole ring fused electronically (via conjugation) to a thiophene moiety at the C2 position. This arrangement creates a "push-pull" electronic system:

-

Thiophene Donor: The sulfur-containing ring acts as an electron donor, increasing electron density in the oxazole ring compared to a phenyl analogue. This bioisosteric replacement (thiophene for phenyl) often improves metabolic stability and lipid solubility in drug candidates.

-

Oxazole Core: The 5-methyl substitution stabilizes the ring against metabolic oxidation at the C5 position, a common liability in unsubstituted oxazoles.

-

Ester Functionality: The C4-carboxylate is an electron-withdrawing group (EWG), activating the C5-methyl protons for potential functionalization (e.g., radical bromination) and serving as a handle for further synthetic elaboration (reduction to aldehyde/alcohol or hydrolysis to acid).

Electronic Distribution Diagram (Conceptual)

-

C2 (Oxazole): Electrophilic character masked by thiophene conjugation.

-

C4 (Oxazole): Electron-deficient due to the ester group.

-

C5 (Oxazole): Nucleophilic character modulated by the adjacent nitrogen and methyl group.

Synthesis Methodology

The most robust route to Methyl 5-methyl-2-(2-thienyl)oxazole-4-carboxylate is the Hantzsch Oxazole Synthesis . This condensation reaction involves a primary amide and an

Retrosynthetic Analysis

The molecule disconnects into two commercially available precursors:

-

Thiophene-2-carboxamide (Nucleophile)

-

Methyl 2-chloroacetoacetate (Electrophile)

Experimental Protocol: Hantzsch Cyclization

Note: This protocol is synthesized from standard methodologies for 2,4,5-trisubstituted oxazoles.

Reagents:

-

Thiophene-2-carboxamide (1.0 equiv)

-

Methyl 2-chloroacetoacetate (1.1 equiv)[1]

-

Solvent: Ethanol (Absolute) or Toluene

-

Catalyst: None (thermal) or CaCO₃ (acid scavenger)

Step-by-Step Workflow:

-

Preparation: Dissolve thiophene-2-carboxamide (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add methyl 2-chloroacetoacetate (11 mmol) dropwise to the stirring solution.

-

Cyclization: Heat the reaction mixture to reflux (78–80 °C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes).

-

Mechanistic Insight: The reaction proceeds via initial N-alkylation of the amide by the

-haloester, followed by intramolecular cyclodehydration.

-

-

Workup: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove HCl generated) and brine. Dry over anhydrous Na₂SO₄.

-

Isolation: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 60–80% (Yellowish crystalline solid).

Synthesis & Pathway Visualization

Figure 1: Hantzsch Oxazole Synthesis pathway illustrating the condensation of thiophene-2-carboxamide and methyl 2-chloroacetoacetate.

Characterization Data (Predicted)

To validate the synthesis, the following spectroscopic signatures should be observed:

| Method | Diagnostic Signal | Assignment |

| ¹H NMR (CDCl₃) | C5-CH₃ (Oxazole methyl) | |

| O-CH₃ (Ester methyl) | ||

| Thiophene aromatic protons | ||

| ¹³C NMR | C=O (Ester carbonyl) | |

| C2 (Oxazole ring) | ||

| C5-CH₃ | ||

| IR Spectroscopy | ~1720 cm⁻¹ | C=O[1][2] Stretch (Ester) |

| ~1610 cm⁻¹ | C=N Stretch (Oxazole) |

Applications in Drug Development

This molecule is not merely an end-product but a versatile "branching point" intermediate.[3]

Functional Group Interconversion (FGI)

The C4-ester group is the primary handle for diversification:

-

Hydrolysis: Conversion to the carboxylic acid (LiOH/THF) yields a precursor for amide coupling (peptidomimetics).

-

Reduction: Reduction with DIBAL-H yields the aldehyde (5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde), a known intermediate for Wittig olefinations.

-

Grignard Addition: Conversion to tertiary alcohols for modifying lipophilicity.

Bioisosterism in SAR Studies

In Structure-Activity Relationship (SAR) campaigns, this scaffold is used to replace:

-

Phenyl-oxazoles: To improve solubility or alter metabolic clearance (thiophene is metabolized differently than benzene).

-

Thiazoles: To modify hydrogen bond acceptor capabilities (Oxazole O vs. Thiazole S).

Derivatization Workflow

Figure 2: Divergent synthesis pathways from the parent ester scaffold.

References

-

Farmacia Journal. Synthesis and Characterization of New 2-(2-Thienyl)-5-Aryl-1,3,4-Oxadiazoles. (Context on thiophene-oxazole/oxadiazole synthesis).

-

National Institutes of Health (PMC). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (Precursor reactivity).[4]

-

Sigma-Aldrich. 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde Product Sheet. (Validates the existence of the aldehyde derivative).

-

Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives. (Review of Hantzsch and Robinson-Gabriel methods).

Sources

Properties of 2,4,5-trisubstituted oxazole derivatives

Topic: Properties and Synthetic Architecture of 2,4,5-Trisubstituted Oxazole Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Oxazole Privilege

In the landscape of heterocyclic medicinal chemistry, the 2,4,5-trisubstituted oxazole stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike their mono- or di-substituted counterparts, trisubstituted oxazoles offer a unique triangular vector space, allowing simultaneous engagement of three distinct hydrophobic or polar pockets within a receptor active site.

This guide moves beyond basic textbook descriptions to analyze the physicochemical behavior , synthetic scalability , and pharmacological logic of this moiety. We focus on modern, self-validating synthetic protocols that avoid the harsh conditions of classical methods, ensuring reproducibility in high-throughput optimization campaigns.

Physicochemical Architecture

The oxazole ring is a planar, five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. The 2,4,5-substitution pattern critically alters its electronic landscape.

Electronic Distribution & Basicity

-

Aromaticity: The ring possesses 6

-electrons, satisfying Hückel’s rule. However, the electronegativity of the oxygen atom induces significant polarization. -

Basicity: The nitrogen atom is the site of protonation. While the parent oxazole is weakly basic (pKa ~ 0.8), trisubstitution—particularly with electron-donating aryl groups at C-2 and C-4—can elevate the pKa, improving solubility in acidic media and influencing binding affinity in kinase pockets (e.g., hydrogen bonding with hinge regions).

-

Lipophilicity: These scaffolds are inherently lipophilic. A 2,4,5-triphenyl substitution pattern results in high LogP values (>4.0), necessitating the introduction of polar solubilizing groups (morpholine, piperazine) at the periphery for oral bioavailability.

Photophysical Properties

2,4,5-trisubstituted oxazoles are renowned for their fluorescence, often used as scintillators (e.g., PPO - 2,5-diphenyloxazole) or biological probes.

| Property | Typical Range/Value | Mechanistic Insight |

| UV-Vis Absorption | 260–340 nm | Bathochromic shift occurs with extended conjugation (e.g., 2-aryl substituents). |

| Fluorescence Emission | 350–450 nm (Blue/Violet) | Highly dependent on solvent polarity (solvatochromism). |

| Quantum Yield ( | 0.6 – 1.0 | High rigidity of the trisubstituted core reduces non-radiative decay, maximizing emission. |

| Stokes Shift | 50–100 nm | Large Stokes shifts prevent self-quenching, ideal for imaging probes. |

Synthetic Architecture: The Modern Approach

Historically, the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino ketones) was the gold standard. However, it requires harsh dehydrating agents (POCl

The Superior Protocol: Iodine-Mediated Oxidative Cyclization . This method utilizes molecular iodine as a catalyst/oxidant under aerobic conditions.[1][2] It is "self-validating" because the color change of iodine serves as a visual indicator of reaction progress, and it avoids toxic transition metals.

Reaction Workflow Visualization

Figure 1: Mechanistic flow of the Iodine-mediated oxidative cyclization. The pathway ensures high regioselectivity driven by the electronic bias of the enaminone precursor.

Validated Experimental Protocol

Method: Iodine-Mediated Aerobic Oxidative Cyclization of Enaminones.[1][2][3][4] Application: Synthesis of 2,4,5-triaryloxazoles (e.g., for kinase inhibitor cores).

Reagents:

-

Enaminone precursor (1.0 equiv)

-

Iodine (I

) (0.5 – 1.0 equiv) -

Potassium Carbonate (K

CO -

Solvent: Toluene or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the enaminone substrate (0.5 mmol), K

CO -

Solvation: Add Toluene (3.0 mL). The system does not require an inert atmosphere; it proceeds efficiently under air (O

acts as the terminal oxidant). -

Activation: Heat the reaction mixture to 80°C .

-

Checkpoint: The deep violet color of iodine will fade as it is consumed/cycled. A persistent brown color indicates active oxidative cycling.

-

-

Monitoring: Monitor by TLC (typically 2–4 hours). The product is usually highly fluorescent on the TLC plate under UV (254/365 nm).

-

Workup: Cool to room temperature. Quench with saturated aqueous Na

S -

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: The iodine acts as a mild Lewis acid to activate the carbonyl and an oxidant to drive the aromatization. The base neutralizes the HI byproduct, driving the equilibrium forward.

Pharmacological Interface & SAR

The 2,4,5-trisubstituted oxazole is a bioisostere for amide bonds and phenyl rings, often improving metabolic stability against peptidases.

Structure-Activity Relationship (SAR) Logic

-

Position 2 (The Anchor): Substituents here often extend into the solvent-exposed region or a specific hydrophobic pocket. Aryl groups at C-2 significantly enhance stability and fluorescence.

-

Position 4 (The Hinge): In kinase inhibitors, this position often directs the molecule toward the hinge region. Small lipophilic groups (Methyl, Phenyl) are preferred here to avoid steric clash.

-

Position 5 (The Effector): This position allows for the introduction of pharmacophores that interact with the "back pocket" of enzymes. Electron-withdrawing groups (e.g., -CF

, -F) here can modulate the electronic density of the ring, affecting

Biological Signaling Map

Figure 2: Pharmacological impact of the oxazole scaffold.[6] The core serves as a rigid linker orienting specific pharmacophores to inhibit kinases (VEGFR), enzymes (COX-2), or structural proteins (Tubulin).

References

-

Synthesis Protocol (Iodine-Mediated): Cheng, G., et al. "Preparation of 2,4,5-Trisubstituted Oxazoles through Iodine-mediated Aerobic Oxidative Cyclization of Enaminones."[3] Organic Letters, 2018.[2] [2]

-

Biological Activity (Anticancer/Kinase): Deng, X., et al. "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review...[6] Focusing on SAR Analysis." Molecules, 2025.[7][8][9]

-

Photophysical Properties (Fluorescence): BenchChem Technical Guide. "Unveiling the Photophysical Characteristics of Phenyl-Substituted Oxazoles."

-

Pharmacological Overview (Anti-inflammatory/AQP4): RSC Advances. "Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors." RSC Advances, 2023.

-

General Review (Oxazole Drugs): Li, S., et al. "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies."[10] RSC Medicinal Chemistry, 2025.[10]

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (PDF) Preparation of 2,4,5-Trisubstituted Oxazoles Through [research.amanote.com]

- 4. Preparation of 2,4,5-Trisubstituted Oxazoles through Iodine-mediated Aerobic Oxidative Cyclization of Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Thienyl oxazole carboxylate medicinal chemistry applications

An In-Depth Technical Guide to the Medicinal Chemistry of Thienyl Oxazole Carboxylates: Synthesis, SAR, and Therapeutic Applications

Authored by a Senior Application Scientist

Abstract

The hybridization of distinct pharmacophores into a single molecular entity represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the thienyl oxazole carboxylate scaffold, a privileged heterocyclic system demonstrating remarkable versatility and therapeutic potential. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and delve into its applications across diverse therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Thienyl Oxazole Carboxylate Scaffold: A Union of Privileged Structures

The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen that serves as a cornerstone in medicinal chemistry.[1][2] Its rigid structure, capacity for hydrogen bonding, and ability to participate in various non-covalent interactions allow it to bind effectively to a multitude of biological targets.[3][4] When coupled with a thiophene ring—a common bioisostere for a phenyl group that can enhance metabolic stability and modulate electronic properties—the resulting thienyl-oxazole core becomes a powerful platform for drug design.[5][6] The addition of a carboxylate group or its ester bioisostere provides a critical anchor point for target interaction and can be functionalized to fine-tune solubility and pharmacokinetic properties.[7][8] This guide will explore the chemical space and therapeutic utility of this potent combination.

Synthetic Strategies: Constructing the Core Scaffold

The efficient synthesis of the thienyl oxazole carboxylate core is paramount for its exploration in medicinal chemistry. Several robust methods have been established, often involving the cyclization of key intermediates derived from thiophene precursors. A common and effective strategy involves the reaction of thiophene-derived α-haloketones with amides or the cyclocondensation of aminothiophene carboxylates.[5][9]

A generalized workflow for the synthesis of these scaffolds often begins with readily available thiophene carboxylic acids, which are converted into key intermediates for oxazole ring formation.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A mild high yielding synthesis of oxazole-4-carboxylate derivatives (2010) | Paula M. T. Ferreira | 31 Citations [scispace.com]

- 9. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a specific Chemical Abstracts Service (CAS) number for this molecule is not publicly registered, this document outlines a robust, logical synthetic pathway from commercially available precursors. We will delve into detailed experimental protocols, expected physicochemical and spectroscopic properties based on analogous structures, and explore the potential applications of this compound, particularly in the realm of drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this novel thienyl-oxazole derivative.

Introduction and Scientific Context

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure contribute to its utility as a pharmacophore. When combined with a thienyl moiety, another critical heterocycle known for its bioisosteric relationship with the phenyl group, the resulting 2-(thienyl)oxazole framework offers a rich chemical space for designing novel bioactive molecules.

Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate belongs to this promising class of compounds. The ester functionality at the 4-position and the methyl group at the 5-position provide key points for further chemical modification, making it a versatile building block for creating libraries of derivatives for high-throughput screening. This guide addresses the current information gap by providing a foundational understanding of its synthesis and properties.

Identification and Physicochemical Properties

As of the latest revision of this guide, a dedicated CAS number for Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate has not been identified in public databases. However, key precursors are well-documented. For clarity and practical utility, this guide will reference the CAS number of the immediate aldehyde precursor.

Table 1: Physicochemical and Identification Data

| Property | Value | Source / Precursor |

| Compound Name | Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate | - |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₁₀H₉NO₃S | Calculated |

| Molecular Weight | 223.25 g/mol | Calculated |

| Related Precursor | 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde | [1][2][3] |

| Precursor CAS No. | 915923-87-4 | [1][2][3] |

| Precursor Formula | C₉H₇NO₂S | [1][2] |

| Precursor M.W. | 193.22 g/mol | [3] |

| Precursor Appearance | Yellow Solid | [1] |

Proposed Synthesis Pathway and Experimental Protocols

The synthesis of the target compound can be logically achieved through a two-step process starting from the commercially available aldehyde, 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde (CAS: 915923-87-4) . The pathway involves an oxidation of the aldehyde to the corresponding carboxylic acid, followed by a standard esterification.

Sources

- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]

- 3. 42831-50-5|5-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

The Ascendant Role of Thienyl-Substituted Oxazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

The confluence of privileged heterocyclic scaffolds in medicinal chemistry has long been a cornerstone of drug discovery. Among these, the oxazole nucleus, a five-membered aromatic ring containing oxygen and nitrogen, has garnered significant attention for its versatile biological activities.[1][2] When coupled with a thienyl moiety, another key pharmacophore known for its own broad-spectrum bioactivity, the resulting thienyl-substituted oxazoles represent a promising class of compounds with untapped therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of thienyl-substituted oxazoles, with a focus on their antimicrobial and anticancer properties, for researchers, scientists, and drug development professionals.

The Strategic Integration of Thienyl and Oxazole Moieties: A Rationale for Enhanced Bioactivity

The rationale for combining the thienyl and oxazole rings is rooted in the unique physicochemical properties each moiety imparts to a molecule. The oxazole ring system is a bioisostere for other five-membered heterocyclic rings like imidazoles and thiazoles and is known to engage with a wide array of biological targets through various non-covalent interactions.[2] The thiophene nucleus, present in numerous biologically active compounds, contributes to the overall lipophilicity and can modulate the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.[3] This synergistic combination has led to the exploration of thienyl-substituted oxazoles as potent therapeutic agents.

Synthetic Strategies for Thienyl-Substituted Oxazoles: Building the Core Scaffold

The construction of the thienyl-substituted oxazole core can be achieved through several established synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis: A Classic Approach

One of the fundamental methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones. For the synthesis of thienyl-substituted oxazoles, this would typically involve a derivative of 2-amino-1-(thienyl)ethan-1-one as a key intermediate.

Experimental Protocol: A Representative Robinson-Gabriel Synthesis

-

Acylation of the Amine: The starting 2-amino-1-(thienyl)ethan-1-one hydrochloride is acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding 2-acylamino-1-(thienyl)ethan-1-one.

-

Cyclization and Dehydration: The resulting N-acyl derivative is then subjected to cyclization using a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. The reaction is typically heated to drive the intramolecular condensation and subsequent dehydration to form the oxazole ring.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 2-substituted-5-(thienyl)oxazole.

Van Leusen Oxazole Synthesis: A Versatile Alternative

The van Leusen oxazole synthesis provides a powerful and flexible method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method is particularly advantageous for the synthesis of 5-(thienyl)oxazoles starting from a thienyl aldehyde.

Experimental Protocol: A Representative van Leusen Oxazole Synthesis

-

Reaction Setup: A mixture of a substituted thiophenecarbaldehyde (1 equivalent) and TosMIC (1.1 equivalents) is dissolved in a suitable solvent, typically methanol or a mixture of dimethoxyethane and methanol.

-

Base Addition: A base, such as potassium carbonate, is added to the reaction mixture. The base deprotonates the TosMIC, initiating the reaction cascade.

-

Reaction Progression: The reaction is stirred at room temperature or gentle reflux until completion, which can be monitored by thin-layer chromatography.

-

Workup and Purification: The reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to afford the 5-(thienyl)oxazole.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general schemes for the Robinson-Gabriel and van Leusen syntheses of thienyl-substituted oxazoles.

Caption: General scheme of the Robinson-Gabriel synthesis for thienyl-substituted oxazoles.

Caption: General scheme of the van Leusen synthesis for 5-(thienyl)oxazoles.

Antimicrobial Activity: A Promising Frontier

The emergence of multidrug-resistant microbial infections has created an urgent need for the development of new antimicrobial agents.[3] Thienyl-substituted oxazoles have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens.

A series of novel 2-thienyl substituted heterocycles, including oxazoles, have been synthesized and evaluated for their antimicrobial activities.[4] The minimum inhibitory concentrations (MICs) of these compounds were determined against various bacterial and fungal strains.[4] For instance, certain 2-thienyl substituted thiazoles and oxazoles have shown remarkable antimicrobial potency.[4]

| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference |

| 2-Thienyl substituted oxazoles | Staphylococcus aureus | Significant antibacterial activity | [4] |

| 2-Thienyl substituted oxazoles | Escherichia coli | Significant antibacterial activity | [4] |

| 2-Thienyl substituted oxazoles | Candida albicans | Moderate antifungal activity | [4] |

Table 1: Representative antimicrobial activities of thienyl-substituted oxazoles.

The mechanism of action of these compounds is likely multifaceted and may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further mechanistic studies are warranted to fully elucidate their mode of action.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced toxicity is a primary goal of medicinal chemistry.[5][6] Oxazole derivatives have been extensively investigated as anticancer agents, and the incorporation of a thienyl group can further enhance their cytotoxic and antiproliferative activities.[5][7]

Studies have shown that certain thienyl-substituted oxazole derivatives exhibit potent activity against various cancer cell lines.[1] For example, 1,3-oxazole-2-carboxamides and their 1,3-thiazole analogs coupled with indoles have been synthesized and shown to have selective antitumor effects.[1] The antiproliferative properties of these compounds are often associated with the induction of apoptosis and cell cycle arrest.[5]

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Oxazolyl-indoles | HL-60 (Leukemia) | Significant antiproliferative effects | [1] |

| Oxazolyl-indoles | C6 (Glioma) | Significant antiproliferative effects | [1] |

| 1,3,4-Oxadiazole derivatives | HT-29 (Colon) | Reduced cell viability | [8] |

| 1,3,4-Oxadiazole derivatives | MDA-MB-231 (Breast) | Reduced cell viability | [8] |

Table 2: Representative anticancer activities of thienyl-substituted oxazole analogs.

The anticancer mechanism of thienyl-substituted oxazoles may involve the inhibition of key signaling pathways implicated in cancer progression, such as those involving protein kinases, topoisomerases, or STAT3.[5][9]

Caption: Plausible anticancer mechanisms of action for thienyl-substituted oxazoles.

Structure-Activity Relationship (SAR) Insights

The biological activity of thienyl-substituted oxazoles is highly dependent on the nature and position of substituents on both the thienyl and oxazole rings. Structure-activity relationship (SAR) studies have revealed several key features that influence their potency and selectivity.

-

Substitution on the Thienyl Ring: The presence of electron-withdrawing or electron-donating groups on the thienyl ring can significantly impact the antimicrobial and anticancer activity. For example, the introduction of a halogen atom can enhance the lipophilicity and, in some cases, lead to improved biological activity.

-

Substitution on the Oxazole Ring: The nature of the substituent at the 2- and 4-positions of the oxazole ring is crucial for activity. Bulky or aromatic substituents at these positions can influence the binding of the molecule to its biological target.

-

Linker between the Rings: The relative orientation of the thienyl and oxazole rings, as well as the presence of any linker groups, can affect the overall conformation of the molecule and its ability to fit into the active site of an enzyme or receptor.

Future Perspectives and Conclusion

Thienyl-substituted oxazoles represent a promising class of heterocyclic compounds with significant potential for the development of new antimicrobial and anticancer agents. The synthetic accessibility of this scaffold, coupled with the ability to readily modify its structure, provides a fertile ground for further optimization of its biological activity.

Future research in this area should focus on several key aspects:

-

Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to identify the specific molecular targets of these compounds and to understand how they exert their biological effects.

-

Expansion of the Chemical Space: The synthesis and evaluation of a wider range of thienyl-substituted oxazole derivatives with diverse substitution patterns will be crucial for identifying compounds with improved potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic properties in animal models.

References

[3] Al-Omar, M. A. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(1), 502-514. [Link][3][10][11]

[4] Tomi, I. H. R., et al. (2015). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. ResearchGate. [Link][4]

[12] Mohammed, M. M., et al. (2023). Synthesis, Structural Characterization and Antimicrobial Activity of New Substituted Oxazole Thiosemicarbazone Ligand and its Co (II) and Ni (II) Complexes. Scholars International Journal of Chemistry and Material Sciences, 6(4), 75-84. [Link]

[10] Al-Omar, M. A. (2010). Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and related derivatives. PubMed. [Link]

[13] Šindler-Kulyk, M., et al. (2023). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. Molecules, 28(9), 3763. [Link]

[1] Kovács, L., et al. (2023). Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. Molecules, 28(15), 5845. [Link]

[5] Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link][5][7][9]

[14] Kumar, R., & Lal, K. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

[15] Al-Abdullah, E. S., et al. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules, 26(7), 1995. [Link]

[16] Hassan, A. S., et al. (2014). Synthesis and anticancer activity of long chain substituted 1,3,4-oxadiazol-2-thione, 1,2,4-triazol-3-thione and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives. Arabian Journal of Chemistry, 10, S2423-S2429. [Link]

[8] Chiscop, I., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3122. [Link]

[17] Ghanda, R., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(19), 4467. [Link]

[2] Kumar, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-22. [Link]

[18] Perupogu, S., et al. (2020). Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. ResearchGate. [Link]

[19] Spink, E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(11), 1856-1864. [Link]

[6] Li, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(38), 6546-6568. [Link]

[20] Sharma, P., & Kumar, A. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]

[21] Daina, A., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(38), 6896-6913. [Link]

[22] Kunze, B., et al. (1993). Thiangazole, a new thiazoline antibiotic from Polyangium sp. (myxobacteria): production, antimicrobial activity and mechanism of action. The Journal of Antibiotics, 46(11), 1752-1755. [Link]

[23] Rekha, S. A. G., et al. (2022). a brief review on antimicrobial activity of oxazole derivatives. IAJPS, 09(9), 361-364. [Link]

Sources

- 1. Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. saudijournals.com [saudijournals.com]

- 13. Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. archives.ijper.org [archives.ijper.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and anticancer activity of long chain substituted 1,3,4-oxadiazol-2-thione, 1,2,4-triazol-3-thione and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 17. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchemrev.com [jchemrev.com]

- 21. eurekaselect.com [eurekaselect.com]

- 22. Thiangazole, a new thiazoline antibiotic from Polyangium sp. (myxobacteria): production, antimicrobial activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iajps.com [iajps.com]

5-methyl-2-(2-thienyl)-1,3-oxazole-4-carboxylic acid methyl ester

Technical Monograph: 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carboxylic Acid Methyl Ester

Part 1: Executive Summary

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carboxylic acid methyl ester represents a privileged scaffold in modern medicinal chemistry. This molecule integrates three distinct pharmacophoric elements: a lipophilic thiophene ring, a polar and hydrogen-bond-accepting oxazole core, and a chemically versatile methyl ester functionality.

The compound serves as a critical intermediate in the synthesis of kinase inhibitors , anti-infective agents , and non-steroidal anti-inflammatory drugs (NSAIDs) . Its structural rigidity and electronic properties make it an ideal bioisostere for biaryl systems, offering improved metabolic stability and solubility profiles compared to traditional phenyl-oxazole analogs. This guide provides a definitive technical analysis of its synthesis, reactivity, and application in high-throughput drug discovery.

Part 2: Chemical Identity & Structural Analysis

The molecule is characterized by a 2,4,5-trisubstituted oxazole ring.[1] The 2-position is occupied by a thiophene moiety, enhancing

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | Methyl 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate |

| Molecular Formula | |

| Molecular Weight | 223.25 g/mol |

| CAS Number | Generic/Combinatorial ID (Acid precursor: 201188-29-0; Aldehyde: 915923-87-4) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in water |

| LogP (Predicted) | ~2.5 (Lipophilic) |

| H-Bond Acceptors | 4 (N, O of oxazole, O of ester, S of thiophene) |

Part 3: Synthetic Pathways

To ensure high purity and scalability, the Robinson-Gabriel Cyclodehydration is the preferred synthetic route. This method offers superior regiocontrol compared to direct condensation methods (e.g., Hantzsch synthesis), which often yield mixtures of isomers.

Protocol: Modified Robinson-Gabriel Synthesis

This four-step workflow converts readily available methyl acetoacetate into the target oxazole.

Step 1: Nitrosation

-

Reagents: Methyl acetoacetate, Sodium nitrite (

), Acetic acid. -

Mechanism: Electrophilic attack of the nitrosonium ion on the active methylene group.

-

Product: Methyl 2-(hydroxyimino)-3-oxobutanoate.

Step 2: Reduction

-

Reagents: Zinc dust, Acetic acid (or

/Pd-C). -

Action: Reduction of the oxime to the

-amine. -

Product: Methyl 2-amino-3-oxobutanoate (isolated as hydrochloride salt to prevent self-condensation).

Step 3: N-Acylation

-

Reagents: Thiophene-2-carbonyl chloride, Triethylamine (

), DCM. -

Protocol: The amine salt is neutralized in situ and reacted with the acid chloride at 0°C.

-

Product: Methyl 3-oxo-2-(thiophene-2-carboxamido)butanoate.

Step 4: Cyclodehydration (The Robinson-Gabriel Step)

-

Reagents: Phosphorus oxychloride (

) or Burgess Reagent. -

Conditions: Reflux in toluene or neat (

). -

Mechanism: The amide oxygen attacks the ketone carbonyl, followed by dehydration to aromatize the ring.

-

Yield: Typically 65-80% over 4 steps.

Synthesis Workflow Diagram

Caption: Step-wise Robinson-Gabriel synthesis pathway ensuring regioselective formation of the 2,4,5-trisubstituted oxazole core.

Part 4: Analytical Characterization

Validation of the structure requires confirmation of the oxazole ring formation and the integrity of the thiophene substituent.

1. Proton NMR (

- 7.75 ppm (dd, 1H): Thiophene H-3 (Deshielded by oxazole).

- 7.45 ppm (dd, 1H): Thiophene H-5.

- 7.12 ppm (dd, 1H): Thiophene H-4.

-

3.92 ppm (s, 3H): Methyl ester (

- 2.65 ppm (s, 3H): C5-Methyl group (Characteristic of 5-methyl substituted oxazoles).

2. Carbon NMR (

-

Carbonyl: ~162 ppm (Ester).

-

Oxazole C2: ~158 ppm (Linked to thiophene).

-

Oxazole C5: ~155 ppm (Linked to methyl).[2]

-

Oxazole C4: ~128 ppm ( quaternary).

-

Thiophene Carbons: 127-130 ppm region.

3. Mass Spectrometry (ESI-MS)

- : 224.04 m/z.

-

Fragmentation: Loss of methoxy group (

) is common.

Part 5: Therapeutic Potential & Applications

This scaffold acts as a rigid linker in drug design, often replacing flexible amide bonds to improve metabolic stability (half-life) and membrane permeability.

1. Kinase Inhibition The thiophene-oxazole motif mimics the adenine hinge-binding region of ATP. Derivatives at the C4-ester position (converted to amides) have shown potency against VEGFR and EGFR kinases in oncology research.

2. Anti-Infectives Analogs of this compound exhibit activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting bacterial DNA gyrase. The lipophilic thiophene tail facilitates penetration of the bacterial cell wall.

3. Anti-Inflammatory Agents The scaffold is structurally related to Oxaprozin (a propionic acid derivative). Hydrolysis of the ester to the acid yields compounds with COX-2 inhibitory potential.

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each moiety in drug-target interactions.

Part 6: Safety & Handling

-

Hazards: Thiophene derivatives can be skin sensitizers. The methyl ester may hydrolyze in moist air; store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Reactivity: Avoid strong oxidizing agents. The C5-methyl group is susceptible to radical bromination (NBS), which can be a useful synthetic handle but requires care during storage.

References

-

Robinson-Gabriel Synthesis: Turchi, I. J. (1981). "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons.

-

Oxazole Biological Activity: Kakkar, S., & Narasimhan, B. (2019). "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry.

-

Synthesis Protocol: Wipf, P., & Miller, C. P. (1993).[3] "A new synthesis of highly functionalized oxazoles."[3] The Journal of Organic Chemistry, 58(14), 3604-3606.

-

Thiophene-Oxazole Scaffolds: Puterová, Z., et al. (2011). "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Arkivoc.

Sources

- 1. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-methyl-2-(thiophen-2-yl)oxazole-4-carbaldehyde (C9H7NO2S) [pubchemlite.lcsb.uni.lu]

- 3. semanticscholar.org [semanticscholar.org]

Structure-Activity Relationship (SAR) of Oxazole Esters: A Technical Guide

Executive Summary

The oxazole ester scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for designing agents with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide deconstructs the Structure-Activity Relationship (SAR) of oxazole esters, moving beyond simple substituent enumeration to explore the electronic, steric, and physicochemical causality driving biological efficacy.[1] We analyze the oxazole ring not merely as a linker, but as a critical pharmacophore capable of

Chemical Architecture & The Core Scaffold

To understand the SAR, we must first define the coordinate system of the oxazole ring. The 1,3-oxazole nucleus is a five-membered aromatic heterocycle containing oxygen at position 1 and nitrogen at position 3.[2][3]

The Numbering System

-

Position 1 (O): H-bond acceptor (weak).

-

Position 2 (C): The "Anchor" position. Located between O and N, this carbon is highly acidic (pKa ~20) and susceptible to lithiation, allowing for the introduction of diverse lipophilic aryl or alkyl groups.[1]

-

Position 3 (N): H-bond acceptor (moderate). Crucial for interaction with histidine residues in enzyme active sites.

-

Position 4 (C): The "Hinge" or "Wing." Often the site of the ester functionality (

) in this specific class of compounds. -

Position 5 (C): The "Tail." Substitution here dramatically affects the electronic density of the ring and the orientation of the C4-substituent.

Bioisosterism

The oxazole ring is a classic bioisostere for the amide bond (

Synthetic Strategies: Accessing the Scaffold

A robust SAR study requires a flexible synthetic route. We highlight two primary methodologies: the classic Van Leusen reaction for broad diversity and Oxidative Cyclization for late-stage functionalization.

Diagram: Synthetic Workflows

Figure 1: Comparison of Van Leusen and Robinson-Gabriel synthetic pathways for generating oxazole libraries.

Detailed SAR Analysis

The biological activity of oxazole esters is governed by a "Zone-Based" modification strategy.

Zone 1: The C2 Position (The Lipophilic Anchor)

-

Role: Primary driver of affinity via hydrophobic interactions.

-

SAR Insight:

-

Aryl Groups: Phenyl rings substituted with electron-withdrawing groups (EWGs) like

, -

Steric Constraints: Ortho-substitution often diminishes activity due to steric clash preventing the coplanarity of the phenyl ring with the oxazole core, breaking the conjugation.

-

Heterocycles: Replacing the phenyl ring with a pyridyl or thienyl group at C2 often retains activity but alters solubility (solubility: Pyridyl > Phenyl > Thienyl).

-

Zone 2: The C4 Position (The Ester Functionality)

-

Role: Electronic tuning and H-bond interaction.

-

SAR Insight:

-

The Ester (

): The carbonyl oxygen of the ester at C4 acts as a critical H-bond acceptor. -

Chain Length: Methyl and Ethyl esters are generally most potent. Bulky esters (e.g., tert-butyl, benzyl) drastically reduce activity, likely due to steric hindrance preventing the molecule from fitting into tight enzymatic pockets (e.g., the ATP binding site of kinases).[1]

-

Hydrolysis: The ester often acts as a prodrug . Intracellular hydrolysis to the free carboxylic acid can lead to a massive shift in polarity, trapping the active metabolite inside the cell or, conversely, deactivating it depending on the target.[1]

-

Zone 3: The C5 Position (The Electronic Modulator)

-

Role: Fine-tuning electron density.

-

SAR Insight:

-

Electron-donating groups (EDGs) like

or -

Unsubstituted C5 positions are metabolically vulnerable to oxidative metabolism. Blocking C5 with a small alkyl group (Methyl) improves metabolic stability (

).

-

Therapeutic Applications & Mechanisms[2]

A. Anticancer Activity (Tubulin & Kinase Inhibition)

Oxazole esters act as bioisosteres of combretastatin A-4, binding to the colchicine site of tubulin.

-

Mechanism: They inhibit microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[1]

-

Key SAR Feature: A 3,4,5-trimethoxyphenyl ring at C2 (mimicking the A-ring of colchicine) is essential for high potency.

B. Antimicrobial Activity (DNA Gyrase / Cell Wall)

-

Mechanism: Inhibition of DNA gyrase B (ATPase domain). The oxazole N3 and Ester C=O form a "pincer" that chelates active site magnesium or bridges via water molecules.

-

Key SAR Feature: A para-halogenated phenyl at C2 and a small ester (methyl/ethyl) at C4 are critical.

Diagram: Mechanism of Action (Kinase/Tubulin Binding)

Figure 2: Molecular interactions between the oxazole ester scaffold and biological targets.

Representative SAR Data

The following data summarizes general trends observed in oxazole-4-carboxylate derivatives against Staphylococcus aureus (Gram-positive) and MCF-7 (Breast Cancer) cell lines.

Table 1: SAR of 2-Aryl-5-methyl-oxazole-4-carboxylic acid ethyl esters

| Compound ID | R (at C2-Phenyl) | R' (Ester) | C5 Subst. | MIC (µg/mL) S. aureus | IC50 (µM) MCF-7 | Insight |

| OX-01 | H | Et | Me | 64 | >50 | Baseline activity; poor lipophilicity. |

| OX-02 | 4-Cl | Et | Me | 8 | 12.5 | Halogen improves membrane permeability. |

| OX-03 | 4-F | Et | Me | 16 | 15.0 | Fluorine is less lipophilic than Chlorine here. |

| OX-04 | 4-OMe | Et | Me | 32 | 25.0 | EDG reduces acidity of C2, lowering potency. |

| OX-05 | 4-NO2 | Et | Me | 4 | 5.2 | Strong EWG enhances |

| OX-06 | 4-Cl | t-Butyl | Me | >128 | >100 | Steric bulk at ester prevents binding. |

| OX-07 | 4-Cl | Et | H | 12 | 20.0 | Lack of C5-Me reduces metabolic stability. |

Note: Data represents aggregated trends from multiple literature sources (see References).

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate

Method: Cyclodehydration of

-

Reagents: 4-Chlorobenzamide, Ethyl 2-chloroacetoacetate, Ethanol, Reflux.[1]

-

Step 1 (Amide Formation): Dissolve 4-chlorobenzamide (10 mmol) in toluene. Add ethyl 2-chloroacetoacetate (12 mmol). Heat to reflux for 6 hours.

-

Step 2 (Cyclization): Cool the mixture. Add

(2 equiv) carefully. Heat at 80°C for 4 hours. Caution: Vapors are corrosive. -

Workup: Pour reaction mixture onto crushed ice. Neutralize with saturated

solution to pH 8. -

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine. Dry over anhydrous -

Purification: Concentrate in vacuo. Purify via column chromatography (Silica gel, Hexane:EtOAc 9:1).

-

Validation: Confirm structure via

-NMR (Look for oxazole-Me singlet ~2.6 ppm and ethyl ester quartet/triplet).

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 of oxazole esters against MCF-7 cells.

-

Seeding: Seed MCF-7 cells in 96-well plates (

cells/well) in DMEM media. Incubate for 24h at 37°C/5% -

Treatment: Dissolve oxazole compounds in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Add to wells (Final DMSO < 0.5%).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % viability vs. control. Plot dose-response curve to determine IC50.

References

-

N. Qalalweh et al. , "Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR)," Arab American University Digital Repository, 2025. Link

-

K. Neha & S. Wakode , "Oxazole-Based Molecules: Recent Advances on Biological Activities," Current Bioactive Compounds, 2025.[1] Link

-

S. Kotha et al. , "A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives," ChemInform, 2025. Link

-

J. E. H. et al. , "Structure–Activity Relationship for the Oxadiazole Class of Antibiotics," J. Am. Chem. Soc. (PMC), 2021.[1] Link

-

R. K. et al. , "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies," Anti-Cancer Agents in Medicinal Chemistry, 2022.[1] Link

-

Priyanka et al. , "A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives," Int. J. Med.[1][5] Pharm. Res., 2024.[1][5] Link

-

M. Schnurch et al. , "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization," J. Org. Chem., 2019.[1] Link

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The oxazole scaffold, particularly when functionalized with moieties like thiophene, is a privileged structure found in numerous pharmacologically active compounds.[1][2] This guide details a robust and efficient protocol based on the Hantzsch oxazole synthesis, selected for its straightforward execution and the ready availability of starting materials. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for purification and characterization, and offer a troubleshooting guide to address potential challenges. This document is intended for researchers and scientists in organic synthesis and drug development, providing the necessary technical insights for the successful preparation of this valuable compound.

Introduction and Strategic Rationale

The synthesis of substituted oxazoles is a cornerstone of modern heterocyclic chemistry, driven by the diverse biological activities exhibited by this class of compounds.[2][3] The target molecule, Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate, incorporates a thiophene ring, a common bioisostere for phenyl groups that can modulate a molecule's pharmacological profile, and an oxazole core, which serves as a versatile scaffold in drug design.[4][5] Thienyl-oxazole derivatives have shown potential in various therapeutic areas, making efficient synthetic access to these structures highly desirable.[6]

Several classical methods exist for oxazole ring formation, including the Robinson-Gabriel synthesis from 2-acylamino-ketones and the Van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC).[7][8][9] However, for the specific substitution pattern of the target molecule, the Hantzsch oxazole synthesis presents a highly efficient and convergent approach. This method involves the condensation of an α-haloketone with a primary amide.[10]

We have selected the Hantzsch synthesis for this protocol due to its key advantages:

-

Convergence: The two primary building blocks, thiophene-2-carboxamide and methyl 2-chloro-3-oxobutanoate, directly install the desired substituents at the C2, C4, and C5 positions in a single cyclocondensation step.

-

Accessibility of Starting Materials: Both precursors are commercially available or can be synthesized through well-established procedures, enhancing the practicality of the route.

-

Reaction Conditions: The synthesis generally proceeds under moderate conditions, offering good functional group tolerance.

This guide will provide the necessary detail to not only execute the synthesis but also to understand the chemical principles that ensure a successful outcome.

Reaction Mechanism and Pathway

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution followed by cyclodehydration.

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the nitrogen atom of thiophene-2-carboxamide on the electrophilic carbon of the α-haloketone (methyl 2-chloro-3-oxobutanoate). This forms an acyclic intermediate.

-

Enolization and Cyclization: The intermediate undergoes enolization. The resulting enol oxygen then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion to form a five-membered oxazoline ring.

-

Dehydration and Aromatization: The final step involves the elimination of a molecule of water (dehydration) from the oxazoline intermediate. This acid- or heat-catalyzed step results in the formation of the stable, aromatic oxazole ring.

Caption: Figure 1: Hantzsch Oxazole Synthesis Mechanism

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and detailed characterization to ensure the identity and purity of the final product.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Supplier |

| Thiophene-2-carboxamide | C₅H₅NOS | 127.16 | 1.27 g | 10.0 | 1.0 | Sigma-Aldrich |

| Methyl 2-chloro-3-oxobutanoate | C₅H₇ClO₃ | 150.56 | 1.58 g (1.31 mL) | 10.5 | 1.05 | Combi-Blocks |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 2.52 g | 30.0 | 3.0 | Fisher Scientific |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 50 mL | - | - | Acros Organics |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | - | VWR Chemicals |

| Hexanes | C₆H₁₄ | 86.18 | ~300 mL | - | - | VWR Chemicals |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~50 mL | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - | Alfa Aesar |

Synthesis Workflow

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-2-carboxamide (1.27 g, 10.0 mmol), sodium bicarbonate (2.52 g, 30.0 mmol), and anhydrous 1,4-dioxane (50 mL).

-

Begin stirring the suspension and heat the mixture to 90°C using a heating mantle.

Addition of α-Haloketone: 3. Once the reaction mixture reaches 90°C, add methyl 2-chloro-3-oxobutanoate (1.31 mL, 10.5 mmol) dropwise over a period of 10 minutes using a syringe.

- Causality Note: The dropwise addition helps to control any initial exotherm and ensures a homogenous reaction initiation. Sodium bicarbonate acts as a mild base to neutralize the HCl generated during the condensation.

Reaction and Monitoring: 4. After the addition is complete, increase the temperature to reflux (approx. 100-101°C) and maintain for 6-8 hours. 5. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). Spot the starting material (thiophene-2-carboxamide) and the reaction mixture. The reaction is complete upon the disappearance of the starting amide and the appearance of a new, higher Rf product spot.

Work-up and Extraction: 6. Once the reaction is complete, allow the mixture to cool to room temperature. 7. Filter the mixture through a pad of Celite® to remove the inorganic salts (NaCl and excess NaHCO₃). Wash the filter cake with ethyl acetate (2 x 20 mL). 8. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents. 9. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL) and transfer to a separatory funnel. 10. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL). 11. Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

- Trustworthiness Note: The brine wash removes residual water and water-soluble impurities from the organic phase, which is critical for obtaining a clean product after solvent evaporation.

Purification: 12. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid. 13. Purify the crude material by flash column chromatography on silica gel.

- Column Packing: Use a slurry of silica gel in hexanes.

- Elution: Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

- Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

- Combine the pure fractions and concentrate under reduced pressure to afford Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate as a solid. Determine the final mass and calculate the yield.

Characterization

To validate the synthesis, the purified product should be characterized by standard spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.60 (dd, 1H, Thiophene H)

-

δ ~7.45 (dd, 1H, Thiophene H)

-

δ ~7.15 (dd, 1H, Thiophene H)

-

δ ~3.90 (s, 3H, -OCH₃)

-

δ ~2.70 (s, 3H, -CH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Expected signals for carbonyl ester, oxazole carbons (C2, C4, C5), thiophene carbons, and methyl carbons.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Calculate the exact mass for C₁₀H₉NO₃S [M+H]⁺ and compare it with the observed value.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive reagents.2. Insufficient temperature.3. Moisture in the reaction. | 1. Use freshly opened or purified reagents.2. Ensure the reaction is at a full reflux.3. Use anhydrous solvent and dry glassware thoroughly. |

| Multiple Byproducts on TLC | 1. Reaction temperature too high.2. Prolonged reaction time. | 1. Maintain a gentle reflux; do not overheat.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent product degradation. |

| Low Yield after Purification | 1. Incomplete reaction.2. Product loss during work-up.3. Inefficient chromatography. | 1. Ensure the reaction goes to completion before work-up.2. Be careful during extractions to avoid loss into the aqueous layer.3. Use a proper silica-to-crude ratio (~50:1) and a slow gradient during elution for better separation. |

| Product is an Oil, not a Solid | Presence of residual solvent or minor impurities. | 1. Dry the product under high vacuum for an extended period.2. Attempt to recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to induce crystallization and improve purity. |

Safety Precautions

-

Conduct all steps of the synthesis in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care.

-

Methyl 2-chloro-3-oxobutanoate is a lachrymator and should be handled carefully.

Conclusion

This application note provides a reliable and well-vetted protocol for the synthesis of Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate via the Hantzsch condensation. By detailing the strategic rationale, mechanism, and a step-by-step procedure complete with validation checkpoints, researchers are equipped to produce this valuable heterocyclic building block with high purity and in good yield. The insights into potential troubleshooting further enhance the reproducibility and success of the synthesis.

References

-

Title: Robinson–Gabriel synthesis Source: Wikipedia URL: [Link]

-

Title: Van Leusen reaction Source: Wikipedia URL: [Link]

-

Title: Van Leusen Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL: [Link]

-

Title: Van Leusen Oxazole Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Robinson-Gabriel Synthesis Source: SynArchive URL: [Link]

-

Title: Rapid Synthesis of Oxazoles under Microwave Conditions Source: Synlett (via De Gruyter) URL: [Link]

-

Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

-

Title: A Practical Synthesis of 1,3-Oxazole Source: ResearchGate URL: [Link]

-

Title: Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds Source: AIP Publishing URL: [Link]

-

Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: Frontiers in Chemistry (via PMC) URL: [Link]

-

Title: Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles Source: ResearchGate URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 10. pubs.aip.org [pubs.aip.org]

Advanced Cyclization Protocols for Thienyl-Oxazole Scaffolds

Executive Summary & Strategic Analysis

The incorporation of a thiophene moiety into the oxazole core (thienyl-oxazole) is a high-value strategy in medicinal chemistry. The thiophene ring acts as a bioisostere for phenyl groups, often improving metabolic stability and lipophilicity profiles. However, the synthesis of 2-thienyl oxazoles presents a specific challenge: the electron-rich nature of the thiophene ring makes it susceptible to acid-catalyzed polymerization and oxidative degradation under the harsh conditions typically used for oxazole formation (e.g., concentrated

This Application Note details three validated protocols designed to navigate these stability issues while ensuring high regiocontrol. We distinguish between two primary regioisomers:

-

2-(2-Thienyl)oxazoles: Thiophene at the C2 position (via Robinson-Gabriel or Oxidative Cyclization).

-

5-(2-Thienyl)oxazoles: Thiophene at the C5 position (via Van Leusen).

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on the desired substitution pattern and available precursors.

Figure 1: Strategic workflow for selecting the optimal cyclization protocol based on regiochemistry and substrate tolerance.

Protocol A: Van Leusen Reaction (Synthesis of 5-Thienyl Oxazoles)

Target: 5-(Thiophen-2-yl)oxazoles Mechanism: Base-mediated [3+2] cycloaddition of Tosylmethyl Isocyanide (TosMIC) with aldehydes.

Scientific Rationale

The Van Leusen reaction is the "gold standard" for 5-substituted oxazoles. It avoids strong acids entirely, making it ideal for thiophene substrates. The reaction proceeds through an intermediate dihydrooxazole, followed by the elimination of

Experimental Protocol

Validated for: 5-(Thiophen-2-yl)oxazole

Reagents:

-

Thiophene-2-carboxaldehyde (1.0 equiv)[1]

-

Tosylmethyl isocyanide (TosMIC) (1.0 equiv)[1]

-

Potassium Carbonate (

) (1.0 equiv)[1] -

Methanol (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Dissolution: Charge the flask with Thiophene-2-carboxaldehyde (10 mmol) and TosMIC (1.95 g, 10 mmol). Dissolve in anhydrous Methanol (50 mL).

-

Base Addition: Add anhydrous

(1.38 g, 10 mmol) in a single portion. -

Reflux: Heat the mixture to reflux (

) with vigorous stirring for 3–4 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the aldehyde spot indicates completion.

-

-

Workup: Cool to room temperature. Remove methanol under reduced pressure (rotary evaporator).

-

Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Key Performance Indicators:

-

Typical Yield: 80–92%

-

Observation: Product is typically a pale yellow solid/oil.

-

Note: TosMIC degrades over time; ensure fresh reagent is used for optimal yields.

Protocol B: Modified Robinson-Gabriel (Synthesis of 2-Thienyl Oxazoles)

Target: 2-(Thiophen-2-yl)-4,5-disubstituted oxazoles

Mechanism: Cyclodehydration of

Scientific Rationale

Classical Robinson-Gabriel uses concentrated

Experimental Protocol

Precursor Synthesis: This step assumes you have already synthesized the

Reagents:

- -Acylamino ketone substrate (1.0 equiv)

-

Phosphorus Oxychloride (

) (5.0 equiv) - Dehydrating agent -

Toluene (Solvent)

Step-by-Step Methodology:

-

Safety Prep:

is corrosive and reacts violently with water. Perform all operations in a fume hood. -

Reaction Assembly: In a dry flask, dissolve the amide substrate (5 mmol) in Toluene (25 mL).

-

Cyclization: Add

(2.3 mL, 25 mmol) dropwise at room temperature. -

Heating: Heat the mixture to

(oil bath temperature).-

Critical Control: Do not exceed

or reflux temperature (

-

-

Monitoring: Stir for 2–3 hours. Monitor via LC-MS for the mass of [M-18] (loss of water).

-

Quenching (Exothermic): Cool the reaction mixture to

. Slowly pour the mixture into a beaker of crushed ice/saturated -

Isolation: Extract with DCM (

), dry over -

Purification: Recrystallization from Ethanol is often sufficient; otherwise, use silica chromatography.

Protocol C: Iodine-Mediated Oxidative Cyclization (Green/Mild Route)

Target: 2,4,5-Trisubstituted Oxazoles (High functional group tolerance) Mechanism: Oxidative C-O bond formation via Enamide intermediate.

Scientific Rationale

This "metal-free" approach utilizes hypervalent iodine or molecular iodine (

Experimental Protocol

Validated for: Synthesis of 2-(2-thienyl)-4,5-diphenyloxazole

Reagents:

-

Enamide precursor (1.0 equiv)

-

Phenyliodine(III) diacetate (PIDA) (1.2 equiv)

-

Solvent: Methanol or TFE (2,2,2-Trifluoroethanol)

Step-by-Step Methodology:

-

Dissolution: Dissolve the enamide (1.0 mmol) in MeOH (10 mL).

-

Oxidant Addition: Add PIDA (386 mg, 1.2 mmol) in one portion at

. -

Reaction: Allow to warm to room temperature and stir for 1 hour.

-

Mechanism Note: PIDA acts as a two-electron oxidant, generating an alkoxy-iodonium intermediate that undergoes reductive elimination to close the ring.

-

-

Quench: Add saturated aqueous

(Sodium thiosulfate) to quench excess oxidant. -

Workup: Extract with DCM, wash with water, dry, and concentrate.

-

Yield: Typically 85–95%.

Comparative Data Analysis

| Parameter | Van Leusen (Method A) | Robinson-Gabriel (Method B) | Iodine-Oxidative (Method C) |

| Primary Regioisomer | 5-(2-thienyl) | 2-(2-thienyl) | 2-(2-thienyl) |

| Key Reagent | TosMIC / | PIDA or | |

| Reaction pH | Basic (Mild) | Acidic (Strong) | Neutral/Mild |

| Thiophene Stability | Excellent | Moderate (Temp. dependent) | Excellent |

| Atom Economy | Moderate (Loss of TsOH) | Good (Loss of | Good (Loss of PhI + AcOH) |

| Typical Yield | 80–90% | 60–75% | 85–95% |

Pathway Visualization

The following diagram illustrates the mechanistic pathway for the Van Leusen reaction, highlighting the specific 5-endo-dig cyclization step that is unique to this chemistry.

Figure 2: Mechanistic pathway of the Van Leusen synthesis.[2] Note the critical elimination of p-toluenesulfinic acid (TsOH) to aromatize the ring.

References

-

Van Leusen Reaction (Original & Optimized)

- Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide and Carbonyl Compounds." Tetrahedron Letters, 1972, 13, 2369-2372.

-

Li, B.; Buzon, R. A.; Zhang, Z. "5-(Thiophen-2-yl)oxazole."[1] Organic Syntheses, 2005 , 82, 134.

-

Iodine-Mediated Cyclization

-

Zheng, Y.; Li, X.; Ren, C.; Zhang-Negrerie, D.; Du, Y.; Zhao, K. "Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization."[3] Journal of Organic Chemistry, 2012 , 77(22), 10353–10361.

-

-

Robinson-Gabriel & Oxaprozin Context

- Thiophene Stability in Synthesis: Gronowitz, S. "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds, Wiley, 1985. (Authoritative text on thiophene reactivity and acid sensitivity).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Robinson-Gabriel Synthesis of Thienyl Oxazoles

Abstract

This technical guide details the Robinson-Gabriel cyclodehydration for synthesizing thienyl-substituted oxazoles, a critical scaffold in modern drug discovery (e.g., carbonic anhydrase inhibitors, antibacterial agents). Unlike simple aryl oxazoles, thienyl derivatives require specific protocol adjustments due to the electron-rich nature of the thiophene ring, which renders it susceptible to polymerization or electrophilic substitution under harsh acidic conditions. This note compares a robust POCl₃-mediated protocol against a mild Burgess Reagent methodology , providing step-by-step workflows, mechanistic insights, and troubleshooting matrices.

Introduction & Strategic Importance

Thienyl oxazoles are bioisosteres of benzoxazoles and are increasingly prevalent in pharmacophores targeting Carbonic Anhydrase (CA) , cyclooxygenase-2 (COX-2) , and various kinases. The incorporation of a thiophene ring enhances lipophilicity and alters metabolic stability compared to phenyl analogues.

The Robinson-Gabriel synthesis remains the most scalable route to these 2,5-disubstituted oxazoles. It involves the cyclodehydration of 2-acylamino ketones.[1][2][3][4][5] However, the standard use of concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can be detrimental to thiophene substrates, leading to:

-

Sulfonation: Electrophilic attack at the C2/C5 position of the thiophene.

-

Polymerization: Acid-catalyzed chain growth of the electron-rich heterocycle.

-